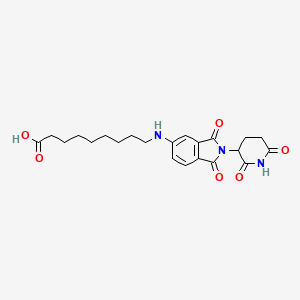

Pomalidomide-5'-C8-acid

描述

属性

分子式 |

C22H27N3O6 |

|---|---|

分子量 |

429.5 g/mol |

IUPAC 名称 |

9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]nonanoic acid |

InChI |

InChI=1S/C22H27N3O6/c26-18-11-10-17(20(29)24-18)25-21(30)15-9-8-14(13-16(15)22(25)31)23-12-6-4-2-1-3-5-7-19(27)28/h8-9,13,17,23H,1-7,10-12H2,(H,27,28)(H,24,26,29) |

InChI 键 |

HYJZCLPILHFEAZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Pomalidomide-5'-C8-acid: A Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide-5'-C8-acid is a functionalized derivative of the immunomodulatory drug (IMiD) Pomalidomide. It is designed to serve as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). The incorporation of a C8 carboxylic acid linker at the 5-position of the phthalimide (B116566) ring provides a versatile attachment point for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that leverage the cell's natural protein disposal system to selectively degrade target proteins. This document provides an in-depth technical overview of the mechanism of action of this compound as a CRBN ligand, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide and its derivatives function as "molecular glues," inducing a novel protein-protein interaction between CRBN and specific target proteins, known as neosubstrates.[1][2] When incorporated into a PROTAC, the this compound moiety serves as the E3 ligase-binding handle. The other end of the PROTAC is connected via a linker to a ligand that binds to a specific protein of interest (POI).

The primary mechanism of action can be broken down into the following key steps:

-

Ternary Complex Formation: The Pomalidomide-based PROTAC simultaneously binds to CRBN (a substrate receptor for the CUL4A E3 ubiquitin ligase complex) and the target POI, forming a ternary CRBN-PROTAC-POI complex.[1]

-

Ubiquitination of the Target Protein: The formation of this ternary complex brings the POI into close proximity to the E3 ligase machinery. This allows for the efficient transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.

This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple POI molecules, leading to potent and sustained protein knockdown.

Signaling Pathway Diagram

Caption: Mechanism of action of a Pomalidomide-based PROTAC.

Quantitative Data

The binding affinity of the Pomalidomide moiety to CRBN is a critical determinant of the efficacy of the resulting PROTAC. While specific data for this compound is not publicly available, the data for the parent molecule, Pomalidomide, provides a strong reference.

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |

Data compiled from multiple sources.[3]

Experimental Protocols

Competitive Binding Assay

This protocol is used to determine the binding affinity (IC50) of a test compound (e.g., this compound) to CRBN.

Materials:

-

Recombinant human CRBN-DDB1 complex.

-

Thalidomide (B1683933) analog affinity beads.

-

Cell lysate (e.g., from HEK293T or U266 cells).

-

Test compound (this compound).

-

Pomalidomide (as a reference compound).

-

DMSO (vehicle control).

-

Wash buffers and SDS-PAGE loading buffer.

-

Western blot apparatus and antibodies for CRBN and DDB1.

Procedure:

-

Prepare serial dilutions of the test compound and reference compound in DMSO.

-

Incubate cell lysate with varying concentrations of the test compound, reference compound, or DMSO for 1 hour at 4°C.

-

Add thalidomide analog affinity beads to the lysates and incubate for an additional 2 hours at 4°C to allow for binding of CRBN.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a western blot using primary antibodies against CRBN and DDB1, followed by appropriate secondary antibodies.

-

Visualize the protein bands and quantify the band intensities.

-

Plot the percentage of CRBN binding against the log concentration of the competitor compound and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein.

-

PROTAC synthesized with this compound.

-

DMSO (vehicle control).

-

Cell lysis buffer.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE and western blot reagents.

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Normalize the protein concentration for all samples.

-

Perform western blotting as described in section 3.1, using antibodies for the target protein and a loading control.

-

Quantify the band intensities for the target protein and normalize to the loading control.

-

Calculate the percentage of protein remaining relative to the DMSO-treated control.

-

Plot the percentage of remaining protein against the log concentration of the PROTAC to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Experimental Workflow Diagram

Caption: Key experimental workflows for PROTAC characterization.

Neosubstrate Degradation

Beyond its role in PROTACs, Pomalidomide itself induces the degradation of specific "neosubstrate" proteins. The binding of Pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and degradation of proteins that do not normally interact with CRBN.

Key neosubstrates of Pomalidomide include:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. Their degradation is a primary driver of the anti-myeloma activity of Pomalidomide.[][5][6][7][8]

-

Casein Kinase 1α (CK1α): Degradation of CK1α is more pronounced with Lenalidomide but can also be influenced by Pomalidomide.[5]

-

GSPT1: A translation termination factor.[5]

-

SALL4: A transcription factor implicated in developmental processes. Its degradation is linked to the teratogenic effects of thalidomide.[2][9]

-

ARID2: A subunit of the SWI/SNF chromatin remodeling complex.[5]

The ability of a Pomalidomide-based PROTAC to degrade endogenous neosubstrates is an important consideration in drug design, as it can lead to off-target effects. The design of the linker and the POI ligand can influence the conformation of the ternary complex and potentially mitigate the degradation of certain neosubstrates.

Logical Relationship Diagram

Caption: Pomalidomide-induced neosubstrate degradation pathway.

Conclusion

This compound is a valuable chemical tool for the development of targeted protein degraders. Its high-affinity binding to CRBN enables the effective recruitment of the E3 ubiquitin ligase complex to a desired protein of interest. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation of binding and degradation, is essential for the successful design and optimization of novel PROTAC therapeutics. The pleiotropic effects of Pomalidomide, including the degradation of endogenous neosubstrates, must be carefully considered to ensure the selectivity and safety of the resulting drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomalidomide-5'-C8-acid: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-5'-C8-acid is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a functionalized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides an in-depth overview of the core utility of this compound in research, its mechanism of action, and detailed protocols for the synthesis and evaluation of PROTACs derived from it.

Introduction: The Role of this compound in PROTAC Technology

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by commandeering the cell's own protein disposal machinery. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a derivative of pomalidomide specifically designed for PROTAC synthesis. It incorporates the CRBN-binding pomalidomide moiety and a C8 alkyl linker with a terminal carboxylic acid. This terminal acid group provides a versatile handle for conjugation to a ligand that binds to a protein of interest, enabling the creation of a functional PROTAC.

Mechanism of Action

The mechanism of action of a PROTAC synthesized from this compound involves a series of orchestrated intracellular events. The pomalidomide portion of the PROTAC binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase. Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

Figure 1: Mechanism of action of a this compound-based PROTAC.

Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for PROTACs synthesized using the this compound linker is not extensively available in the public domain, the following tables summarize representative data for pomalidomide-based PROTACs with similar alkyl linkers targeting various proteins. This data illustrates the potential efficacy that can be achieved.

Table 1: Representative Degradation Potency of Pomalidomide-Based PROTACs

| PROTAC Target | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| HDAC8 | Alkyl/PEG linker | Jurkat | 147 | 93 | [1] |

| EGFR | PEG linker | A549 | Not specified | >90% at 10 µM | [2] |

| BTK | Alkyl linker | Mino | 2.2 | 97 | [3] |

Table 2: Binding Affinities of Pomalidomide to Cereblon (CRBN)

| Assay Type | System | Ligand | Kd/Ki/IC50 (nM) |

| Isothermal Titration Calorimetry | Recombinant CRBN-DDB1 | Pomalidomide | ~157 |

| Competitive Binding Assay | HEK293T cell extracts | Pomalidomide | ~2,000 |

Experimental Protocols

The development and evaluation of PROTACs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound based PROTACs

This protocol outlines the general steps for synthesizing a PROTAC using this compound and a POI ligand functionalized with a primary or secondary amine via amide bond formation.

Figure 2: General workflow for the synthesis of a this compound-based PROTAC.

Materials:

-

This compound

-

Amine-functionalized POI ligand

-

Coupling agent (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

To a solution of this compound (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to afford the final PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis of Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

-

Purified recombinant E1, E2, and E3 (CRL4-CRBN) enzymes

-

Purified recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Reaction buffer

Procedure:

-

Assemble the ubiquitination reaction by combining the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the reaction buffer.

-

Initiate the reaction by adding the PROTAC at various concentrations. Include a no-PROTAC control.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.

Cell Viability Assay (MTT/XTT)

These colorimetric assays are used to assess the cytotoxic effects of the PROTAC on cells.

Materials:

-

Cell line of interest

-

PROTAC of interest

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the E3 ligase Cereblon. Its C8 alkyl linker with a terminal carboxylic acid allows for straightforward conjugation to a wide variety of target protein ligands. The resulting PROTACs have the potential to be potent and selective degraders of disease-causing proteins. The experimental protocols provided in this guide offer a robust framework for the synthesis and functional validation of novel PROTACs, facilitating their development as next-generation therapeutics. Further research into the impact of the C8 linker on ternary complex formation and degradation efficacy will continue to refine the rational design of pomalidomide-based PROTACs.

References

- 1. Pomalidomide 4'-alkylC8-acid | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

Pomalidomide-5'-C8-acid: A Technical Guide to its Role in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved through their unique heterobifunctional structure, which consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that potently binds to Cereblon (CRBN), a key component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] By incorporating pomalidomide into a PROTAC, researchers can hijack the cell's natural protein degradation machinery to induce the ubiquitination and subsequent proteasomal degradation of a specific POI.

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, composition, and attachment point of the linker can significantly impact the potency and selectivity of the resulting degrader. "Pomalidomide-5'-C8-acid" (also referred to as Pomalidomide 4'-alkylC8-acid, CAS Number: 2305936-70-1) is a functionalized CRBN ligand that incorporates an 8-carbon alkyl linker with a terminal carboxylic acid. This building block provides a strategic tool for PROTAC development, offering a defined linker length and a reactive handle for conjugation to a POI-binding ligand.

This technical guide provides an in-depth overview of the role of this compound in PROTAC development, including its synthesis, mechanism of action, and the characterization of PROTACs derived from it.

Mechanism of Action

The fundamental role of this compound in a PROTAC is to engage the CRBN E3 ligase. Once conjugated to a POI-binding ligand, the resulting PROTAC orchestrates a series of molecular events leading to the degradation of the target protein.

The general mechanism of action for a PROTAC synthesized using this compound is as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[2]

-

Ubiquitination: This induced proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2]

-

Recycling: The PROTAC is released and can catalytically induce the degradation of multiple target protein molecules.[2]

Synthesis of this compound and PROTAC Conjugation

The synthesis of this compound is a crucial first step in the development of pomalidomide-based PROTACs. While specific, detailed protocols can vary, a general synthetic strategy involves the alkylation of the 4-amino group of pomalidomide with a linker containing a protected carboxylic acid, followed by deprotection.

Representative Synthesis of this compound

Materials:

-

Pomalidomide

-

8-bromooctanoic acid ethyl ester

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Alkylation: To a solution of pomalidomide (1.0 eq) in DMF, add 8-bromooctanoic acid ethyl ester (1.2 eq) and DIPEA (2.0 eq). Stir the reaction mixture at 80°C for 16 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pomalidomide-C8-ester intermediate.

-

Hydrolysis: Dissolve the pomalidomide-C8-ester intermediate in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

-

Final Work-up: Acidify the reaction mixture with 1N HCl and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

PROTAC Conjugation

The terminal carboxylic acid of this compound allows for its conjugation to a POI ligand containing a free amine group via standard amide coupling reactions.

Materials:

-

This compound

-

POI ligand with a primary or secondary amine

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

DIPEA

-

Anhydrous DMF

Protocol:

-

To a solution of this compound (1.0 eq) and the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC molecule by preparative HPLC.

-

Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins, illustrating the impact of linker composition and length. While specific data for PROTACs utilizing a C8-acid linker is continually emerging, the provided data offers a comparative context.

Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Kinases

| PROTAC Compound | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| Compound A | BTK | Mino | PEG | 2.2 | 97 | [3] |

| Compound B | EGFR | A549 | Alkyl | <100 | >90 | [4] |

| Compound C | ALK | SU-DHL-1 | Alkyne | ~10 | >95 | [5] |

Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Other Proteins

| PROTAC Compound | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| Compound D | HDAC8 | 293T | Alkyl | 147 | 93 | [6] |

| Compound E | BRD4 | HeLa | PEG | <50 | >90 | [7] |

| Compound F | IKZF1 | MM.1S | N/A (Pomalidomide alone) | >1000 | >90 | [8] |

Experimental Protocols for PROTAC Characterization

A series of robust experimental protocols are essential for the validation and characterization of novel PROTACs derived from this compound.

Western Blotting for DC50 and Dmax Determination

This is the primary assay to quantify the dose-dependent degradation of the target protein.

Materials:

-

Cell line expressing the target protein

-

This compound based PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them. Centrifuge the lysates to remove cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat for the loading control.

-

Detection and Analysis: Develop the blot using a chemiluminescent substrate and image the blot. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]

References

- 1. Pomalidomide | 19171-19-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Pomalidomide-4'-C8-Acid: A Comprehensive Technical Guide to a Key Cereblon Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pomalidomide-4'-C8-acid, a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide (B1683931). Designed as a key building block for Proteolysis Targeting Chimeras (PROTACs), this molecule incorporates the high-affinity Cereblon (CRBN) E3 ligase ligand, pomalidomide, connected to an eight-carbon aliphatic carboxylic acid linker at the 4-position of the phthalimide (B116566) ring. This guide details the discovery rationale, a representative synthetic pathway, comprehensive experimental protocols, and the mechanism of action of pomalidomide-based CRBN ligands in targeted protein degradation. All quantitative data are presented in structured tables, and key biological and experimental workflows are visualized using diagrams in the DOT language.

Introduction: The Rise of Pomalidomide in Targeted Protein Degradation

Pomalidomide, a thalidomide (B1683933) analog, is a clinically approved therapeutic for multiple myeloma.[1] Its mechanism of action involves binding to the substrate receptor Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The high affinity and well-characterized interaction between pomalidomide and CRBN have made it a popular E3 ligase ligand for the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. Pomalidomide-4'-C8-acid is a crucial intermediate in the synthesis of pomalidomide-based PROTACs, providing a versatile carboxylic acid handle for conjugation to a target protein ligand via a flexible linker. The "4'-" designation refers to the attachment of the linker to the 4-amino group of the pomalidomide phthalimide ring, a common modification site.

Discovery and Rationale

The development of Pomalidomide-4'-C8-acid is driven by the need for modular and efficient synthesis of PROTAC libraries. The choice of the 4-position for linker attachment is strategic, as modifications at this site are generally well-tolerated and maintain high-affinity binding to CRBN. The C8 alkyl chain provides a flexible and hydrophobic linker of sufficient length to span the distance between CRBN and a target protein, facilitating the formation of a productive ternary complex. The terminal carboxylic acid offers a versatile functional group for amide bond formation with an amine-containing linker on the target protein ligand, a common and robust conjugation chemistry.

Synthesis of Pomalidomide-4'-C8-acid

The most common and efficient method for synthesizing 4'-functionalized pomalidomide derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes 4-fluorothalidomide as a key starting material, where the electron-withdrawing phthalimide group activates the fluorine atom for displacement by a nucleophile.

A representative synthetic scheme for Pomalidomide-4'-C8-acid is presented below:

Caption: Synthetic pathway for Pomalidomide-4'-C8-acid.

Experimental Protocol: Synthesis of Ethyl 8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octanoate (Pomalidomide-4'-C8-ethyl ester)

This protocol is a representative example based on established methods for the synthesis of pomalidomide-linker conjugates.[2]

Materials:

-

4-Fluorothalidomide

-

Ethyl 8-aminooctanoate hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add ethyl 8-aminooctanoate hydrochloride (1.1 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ethyl ester derivative.

Experimental Protocol: Synthesis of 8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octanoic acid (Pomalidomide-4'-C8-acid)

Materials:

-

Pomalidomide-4'-C8-ethyl ester

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Pomalidomide-4'-C8-ethyl ester (1.0 eq) in a mixture of THF and water.

-

Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with DCM (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Pomalidomide-4'-C8-acid.

Quantitative Data

The binding affinity of pomalidomide and its derivatives to CRBN is a critical parameter for their function as E3 ligase recruiters. The following table summarizes key binding affinity data for pomalidomide and related compounds. While specific data for the C8-acid derivative is not widely available, the affinity is expected to be comparable to the parent molecule, as the 4'-position is a common vector for linker attachment.

| Compound | Binding Affinity (Ki) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[1] | ~1.2 - 3 µM | Competitive Titration, TR-FRET |

| Lenalidomide | ~178 nM[1] | ~1.5 - 3 µM | Competitive Titration, TR-FRET |

| Thalidomide | ~250 nM[1] | >10 µM | Competitive Titration, TR-FRET |

Mechanism of Action and Signaling Pathway

Pomalidomide functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and its neosubstrates. This leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the 26S proteasome.

Caption: Pomalidomide-mediated protein degradation pathway.

Experimental Protocols: Key Assays

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of pomalidomide derivatives to the CRBN-DDB1 complex in a competitive manner.

Caption: Workflow for a CRBN binding assay.

Protocol Outline:

-

Reagents: Recombinant human CRBN-DDB1 complex, a fluorescently labeled pomalidomide probe (e.g., FAM-pomalidomide), Pomalidomide-4'-C8-acid, and assay buffer.

-

Procedure: a. Prepare a serial dilution of Pomalidomide-4'-C8-acid. b. In a microplate, combine the CRBN-DDB1 complex and the fluorescent probe at fixed concentrations. c. Add the serially diluted Pomalidomide-4'-C8-acid. d. Incubate to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.

Neosubstrate Degradation Assay (Western Blot)

This assay confirms the biological activity of a PROTAC synthesized using Pomalidomide-4'-C8-acid by measuring the degradation of a target neosubstrate.

Protocol Outline:

-

Cell Culture: Culture a relevant cell line (e.g., multiple myeloma cells) that expresses the target neosubstrate.

-

Treatment: Treat the cells with varying concentrations of the PROTAC for a specified time course.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with primary antibodies against the neosubstrate and a loading control (e.g., GAPDH). d. Incubate with a secondary antibody and visualize the protein bands.

-

Data Analysis: Quantify the band intensities to determine the extent of neosubstrate degradation at different PROTAC concentrations.

Conclusion

Pomalidomide-4'-C8-acid is a valuable chemical tool for the development of PROTACs targeting a wide range of proteins for degradation. Its straightforward synthesis, coupled with the potent and well-understood mechanism of its parent molecule, makes it an attractive choice for researchers in the field of targeted protein degradation. This guide provides the fundamental knowledge and protocols necessary for the synthesis, characterization, and application of this important E3 ligase ligand building block.

References

The Molecular Glue: A Technical Guide to the Pomalidomide-CRBN Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular interactions between the immunomodulatory drug (IMiD) pomalidomide (B1683931) and its target, the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide's therapeutic efficacy, particularly in the treatment of multiple myeloma, is attributed to its function as a "molecular glue," redirecting the substrate specificity of the CRL4-CRBN complex to induce the degradation of specific target proteins. This guide details the mechanism of action, presents quantitative binding and degradation data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), which serves as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] This binding event induces a conformational change in CRBN, creating a novel binding surface that promotes the recruitment of "neosubstrates"—proteins not typically targeted by this E3 ligase.[2]

The primary neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] Once recruited to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[3][6] The degradation of these transcription factors leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which ultimately results in anti-proliferative and pro-apoptotic effects in myeloma cells.[1][7] Beyond its direct anti-tumor activity, pomalidomide also exhibits immunomodulatory effects by modulating the tumor microenvironment.[1]

Quantitative Data: Binding Affinities and Degradation

The interaction between pomalidomide and CRBN, as well as the subsequent degradation of neosubstrates, has been quantitatively characterized using various biophysical and cellular assays.

Table 1: Pomalidomide-CRBN Binding Affinity

| Compound | Target | Method | Kd | Reference |

| Pomalidomide | CRBN-DDB1 | Competitive Titration | ~157 nM | [8][9] |

| Pomalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 14.7 ± 1.9 µM (CRBN TBD only) | [10][11] |

| Lenalidomide (B1683929) | CRBN-DDB1 | Competitive Titration | ~178 - 640 nM | [8][9] |

| Thalidomide (B1683933) | CRBN-DDB1 | Competitive Titration | ~250 nM | [8][9] |

Note: Binding affinities can vary depending on the specific protein construct (e.g., full-length CRBN-DDB1 vs. the thalidomide-binding domain (TBD) of CRBN) and the experimental conditions.[10][11]

Table 2: Pomalidomide-Induced Neosubstrate Degradation

| Cell Line | Neosubstrate | Assay | DC50 | Dmax | Reference |

| Multiple Myeloma | IKZF1/IKZF3 | Western Blot | Concentration-dependent degradation observed | Not specified | [12] |

| T-cells | Ikaros (IKZF1) | Densitometry Analysis | Concentration-dependent degradation observed with 1 µmol/l pomalidomide | Not specified | [12] |

| T-cells | Aiolos (IKZF3) | Densitometry Analysis | Concentration-dependent degradation observed with 1 µmol/l pomalidomide | Not specified | [12] |

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation.

Experimental Protocols

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a cell-free system to directly assess the pomalidomide-dependent ubiquitination of a target neosubstrate.

Materials:

-

E1 Activating Enzyme (e.g., UBE1)

-

E2 Conjugating Enzyme (e.g., UBE2D3)

-

E3 Ligase Complex (recombinant CRL4-CRBN)

-

Recombinant substrate protein (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

Pomalidomide

-

Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)[13]

-

SDS-PAGE reagents and Western blot apparatus

-

Primary antibody against the substrate protein (e.g., anti-IKZF1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture with final concentrations of approximately: 50-100 nM E1, 200-500 nM E2, 50-100 nM CRL4-CRBN complex, 5-10 µM Ubiquitin, 200-500 nM IKZF1 substrate, and 2-5 mM ATP in 1X Ubiquitination Reaction Buffer.[6]

-

Add Pomalidomide: Add pomalidomide to the desired final concentration (e.g., a range from 0.1 to 10 µM). Include a DMSO vehicle control.[6]

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 60-90 minutes.[6]

-

Termination: Stop the reaction by adding 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[6]

-

Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using a primary antibody against the substrate protein. A ladder of higher molecular weight bands indicates polyubiquitination.[6]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the pomalidomide-dependent interaction between CRBN and its neosubstrates within a cellular context.

Materials:

-

Cell line expressing the proteins of interest (e.g., HEK293T cells transfected with tagged CRBN and IKZF1)

-

Pomalidomide

-

Cell lysis buffer (non-denaturing, e.g., containing NP-40)[14]

-

Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE reagents and Western blot apparatus

-

Primary antibodies for detection (e.g., anti-HA for HA-tagged IKZF1 and anti-FLAG for CRBN)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with pomalidomide or DMSO for a specified time (e.g., 1 hour).[14]

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the proteins of interest (e.g., anti-FLAG) overnight at 4°C.[15]

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[15]

-

Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[15]

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[15]

-

Analysis: Perform a Western blot on the eluted proteins and probe for the presence of the interacting partner (e.g., detect HA-IKZF1 in the anti-FLAG immunoprecipitate).[15]

Protein Degradation Assay (Western Blot)

This is a straightforward method to assess the reduction in the levels of a target protein in cells treated with pomalidomide.

Materials:

-

Cell line of interest

-

Pomalidomide

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE reagents and Western blot apparatus

-

Primary antibody against the target protein (e.g., anti-IKZF1)

-

Primary antibody against a loading control (e.g., anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of pomalidomide or DMSO for a specific duration (e.g., 6 hours).[12]

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[16]

-

Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control. Then, incubate with the appropriate secondary antibodies.[16]

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[12]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Pomalidomide-induced degradation of IKZF1/3 via the CRL4-CRBN E3 ligase complex.

Caption: A typical experimental workflow for Co-Immunoprecipitation (Co-IP).

References

- 1. benchchem.com [benchchem.com]

- 2. What are CRBN modulators and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Principles of Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental principles underlying Proteolysis Targeting Chimeras (PROTACs) that utilize pomalidomide (B1683931) as a core component. Pomalidomide-based PROTACs represent a significant class of targeted protein degraders, offering a novel therapeutic modality to eliminate disease-causing proteins.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to induce the complete removal of a target protein of interest (POI).[1]

A PROTAC molecule consists of three essential components:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity.[][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for destruction by the 26S proteasome.[1][7] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[6]

The Role of Pomalidomide and the Cereblon E3 Ligase

Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely used ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4][8][9] CRBN is the substrate receptor component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[10] Pomalidomide binds to CRBN, and this interaction is exploited in PROTAC design to direct the ligase's ubiquitination activity towards a specific POI.[3][11] The choice of pomalidomide is advantageous due to its strong binding affinity for CRBN and the presence of a versatile attachment point for the linker, which allows for flexible PROTAC design without significantly impairing E3 ligase engagement.[10]

The fundamental mechanism involves the pomalidomide moiety of the PROTAC docking with CRBN, while the warhead binds to the POI. This induced proximity within the resulting ternary complex is the critical first step for subsequent ubiquitination and degradation.

Mitigating Off-Target Effects: The Importance of Linker Position

A known liability of pomalidomide is its inherent ability to cause the degradation of endogenous zinc finger (ZF) transcription factors, such as IKZF1 and IKZF3.[9][12] This off-target activity is a significant concern in drug development. Research has shown that strategic modification of the pomalidomide scaffold can mitigate these effects. Specifically, attaching the linker at the C5 position of the pomalidomide phthalimide (B116566) ring, rather than the more traditional C4 position, can diminish off-target ZF protein degradation while maintaining or even enhancing on-target potency.[3][13] This "bumped" modification is thought to sterically hinder the binding of ZF proteins without disrupting the crucial interaction with CRBN.[12]

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is primarily defined by two metrics: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[1][11] Lower DC50 values indicate higher potency. The "hook effect" is a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) that compete with the formation of the productive ternary complex.[14]

The following table summarizes representative data for various pomalidomide-based PROTACs, illustrating their degradation efficiency.

| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ZQ-23 | HDAC8 | Pomalidomide | 147 | 93 | - | [15] |

| KP-14 | KRAS G12C | Pomalidomide | ~1250 | - | NCI-H358 | [16] |

| C5-Modified PROTAC | ALK | Pomalidomide | 20 | >90 | - | [3] |

| C4-Modified PROTAC | ALK | Pomalidomide | 100 | >90 | - | [3] |

| PROTAC 7 | HDAC1 | Pomalidomide | 910 | >50 | K562 | [17] |

| PROTAC 7 | HDAC3 | Pomalidomide | 640 | >50 | K562 | [17] |

| RC-3 (Reversible Covalent) | BTK | Pomalidomide | 1.8 | ~95 | Mino | [18] |

| IR-2 (Irreversible Covalent) | BTK | Pomalidomide | 2.5 | ~95 | Mino | [18] |

Note: Data is compiled from different studies, and experimental conditions may vary.[10]

Key Experimental Protocols

Validating the mechanism and efficacy of a PROTAC requires a suite of biochemical and cellular assays.

Ternary Complex Formation Assay

Confirming that the PROTAC induces a stable ternary complex is a crucial first step.[] Various biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can be used.[19][20] Cellular assays like NanoBRET™ are also employed to measure complex formation in live cells.[21][22]

Methodology: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

-

Principle : This assay measures the proximity between the E3 ligase and the POI. A fluorescent donor (e.g., linked to CRBN) and an acceptor (e.g., linked to the POI) are used. When the PROTAC brings them together, FRET occurs, generating a detectable signal.

-

Reagents : Purified, tagged CRBN (e.g., GST-CRBN); purified, tagged POI; TR-FRET donor (e.g., anti-GST-terbium); TR-FRET acceptor; PROTAC compound.[4]

-

Procedure :

-

Incubate the tagged CRBN, tagged POI, and corresponding donor/acceptor antibodies in an assay buffer.

-

Add serial dilutions of the PROTAC compound.

-

Incubate to allow complex formation.

-

Measure the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis : An increase in the FRET signal with increasing PROTAC concentration confirms ternary complex formation. A bell-shaped curve may be observed, indicative of the hook effect.[23]

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[24][25]

Methodology: Reconstituted In Vitro Ubiquitination

-

Principle : This assay reconstitutes the ubiquitination cascade in a test tube to monitor the transfer of ubiquitin to the POI.

-

Reagents : Purified POI, purified CRBN complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), Ubiquitin (often biotin-labeled), ATP, and the PROTAC compound.[26]

-

Procedure :

-

Combine the POI, CRBN complex, E1, E2, ubiquitin, and ATP in a reaction buffer.

-

Initiate the reaction by adding the PROTAC at various concentrations.

-

Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Data Analysis : Analyze the reaction products by Western blot. Probe with an antibody against the POI or, if using biotin-ubiquitin, with streptavidin-HRP. An increase in high-molecular-weight bands (a "ubiquitin ladder") for the POI indicates successful ubiquitination.[25]

Cellular Protein Degradation Assay

The definitive test for a PROTAC is its ability to reduce the levels of the target protein within a cellular context. Western blotting is the most common method for quantifying this degradation.[1]

Methodology: Western Blot Analysis

-

Principle : This immunoassay uses antibodies to detect and quantify the amount of a specific protein in a cell lysate.

-

Procedure :

-

Cell Treatment : Culture an appropriate cell line and treat with a dose-response range of the PROTAC for a specified time (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).[4]

-

Cell Lysis : Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

-

Protein Quantification : Determine the total protein concentration of each lysate using an assay like the BCA assay to ensure equal loading.[1]

-

SDS-PAGE and Transfer : Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk).[1]

-

Incubate with a primary antibody specific to the POI.

-

Incubate with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection : Add a chemiluminescent substrate and capture the signal with an imaging system.[1]

-

-

Data Analysis : Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.[1]

Conclusion

PROTACs utilizing pomalidomide as a Cereblon E3 ligase recruiter are a powerful and versatile tool in the field of targeted protein degradation. Their catalytic mechanism offers a distinct advantage over traditional occupancy-based inhibitors. A deep understanding of their core principles—from ternary complex formation and ubiquitination to the nuances of linker chemistry for improved selectivity—is essential for the rational design and development of novel therapeutics. The rigorous application of the described quantitative and experimental protocols is paramount to validating their efficacy and advancing these promising molecules toward clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 21. benchchem.com [benchchem.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. tandfonline.com [tandfonline.com]

- 24. lifesensors.com [lifesensors.com]

- 25. Ubiquitination Assay - Profacgen [profacgen.com]

- 26. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Pomalidomide-5'-C8-acid Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), a potent thalidomide (B1683933) analog, is an immunomodulatory agent with significant anti-neoplastic activity, particularly in multiple myeloma.[1][][3] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, acting as a molecular glue to induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] This degradation leads to direct anti-proliferative and pro-apoptotic effects in malignant cells and stimulates an anti-tumor immune response.[][6]

Pomalidomide-5'-C8-acid is a functionalized derivative of pomalidomide designed for use in the development of Proteolysis Targeting Chimeras (PROTACs).[7] This molecule incorporates the pomalidomide scaffold for CRBN engagement, attached to an eight-carbon linker with a terminal carboxylic acid. This functional group allows for the covalent conjugation of a ligand for a specific protein of interest (POI), creating a bifunctional PROTAC that can induce the degradation of that POI.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of PROTACs synthesized using this compound. The assays are designed to assess the primary endpoint of target protein degradation and the downstream consequences, including effects on cell proliferation and induction of apoptosis.

Mechanism of Action of Pomalidomide-Based PROTACs

A PROTAC synthesized from this compound functions by tethering a target protein to the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The degradation of the target protein is expected to modulate its downstream signaling pathways, leading to a therapeutic effect.

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

Target Protein Degradation Assay

This assay is crucial to confirm the primary mechanism of action of the this compound-based PROTAC.

a. Western Blot Analysis

Principle: Western blotting is used to detect and quantify the levels of the target protein in cells following treatment with the PROTAC.

Protocol:

-

Cell Culture and Treatment:

-

Seed the appropriate cancer cell line (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8]

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., this compound alone or the target ligand alone).

-

Incubate for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation time.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for CRBN, IKZF1, and IKZF3 to assess effects on the E3 ligase and its native neosubstrates. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Data Presentation:

| Treatment Group | Concentration (nM) | Incubation Time (h) | % Target Protein Degradation (Normalized to Vehicle) | % IKZF1 Degradation (Normalized to Vehicle) |

| Vehicle Control | 0 | 24 | 0 | 0 |

| This compound-PROTAC | 10 | 24 | ||

| This compound-PROTAC | 100 | 24 | ||

| This compound-PROTAC | 1000 | 24 | ||

| Pomalidomide | 1000 | 24 | Not Applicable |

Cell Proliferation Assay

This assay determines the effect of target protein degradation on the growth of cancer cells.

a. MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Treatment:

-

After 24 hours, treat the cells with a serial dilution of the this compound-based PROTAC.

-

Include a vehicle control and a positive control for cytotoxicity.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation:

| Treatment Group | IC50 (µM) | Maximum Inhibition (%) |

| This compound-PROTAC | ||

| Pomalidomide | ||

| Positive Control |

Apoptosis Assays

These assays are used to determine if the anti-proliferative effects of the PROTAC are due to the induction of programmed cell death.

a. Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[9]

Protocol:

-

Cell Treatment:

-

Treat cells with the this compound-based PROTAC at concentrations around the IC50 value for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Data Presentation:

| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | |||

| This compound-PROTAC | X | |||

| This compound-PROTAC | Y | |||

| Positive Control | - |

b. Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[9]

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with the PROTAC as described for the MTT assay.

-

-

Assay Procedure:

-

After the treatment period, equilibrate the plate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on a plate shaker at a low speed for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

-

Data Presentation:

| Treatment Group | Concentration (nM) | Luminescence (RLU) | Fold Change vs. Vehicle |

| Vehicle Control | 0 | 1.0 | |

| This compound-PROTAC | X | ||

| This compound-PROTAC | Y | ||

| Positive Control | - |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Pomalidomide's mechanism of action.

Caption: Workflow for evaluating PROTAC activity.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benchchem.com [benchchem.com]

- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 7. Pomalidomide 4'-alkylC8-acid | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Pomalidomide-5'-C8-acid-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Pomalidomide-5'-C8-acid is a derivative of pomalidomide that incorporates a C8 alkyl acid linker, providing a convenient point of attachment for a ligand that binds to a specific protein of interest (POI). The resulting PROTAC molecule can effectively induce the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by a PROTAC synthesized from this compound.

Mechanism of Action

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[2][5] The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase.[1][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of the target protein, which is bound to the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][6]

Figure 1: Pomalidomide-based PROTAC mechanism of action.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to analyze the degradation of a target protein induced by a this compound-based PROTAC.

Materials and Reagents

-

Cell Lines: A cell line expressing the protein of interest (e.g., multiple myeloma cell lines such as MM.1S or U266, or a cell line engineered to express the POI).[5][7]

-

PROTAC Compound: this compound-based PROTAC.

-

Vehicle Control: DMSO.[7]

-

Cell Culture Medium and Supplements.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5][7]

-

Protein Assay Kit: BCA protein assay kit.[7]

-

Sample Buffer: Laemmli sample buffer.[8]

-

SDS-PAGE Gels.

-

Transfer Apparatus and Membranes: PVDF or nitrocellulose membranes.[8]

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[8]

-

Primary Antibodies:

-

Primary antibody against the protein of interest.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin).[7]

-

-

Secondary Antibody: HRP-conjugated secondary antibody.[8]

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.[7]

-

Imaging System: Chemiluminescence imaging system.

Experimental Workflow

Figure 2: Western blot experimental workflow.

Step-by-Step Protocol

1. Cell Seeding and Culture:

-

Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.[7]

-

Allow cells to adhere and grow overnight under standard cell culture conditions.

2. PROTAC Treatment:

-

Prepare serial dilutions of the this compound-based PROTAC in cell culture medium.

-

Include a vehicle-only control (e.g., DMSO).[7]

-

Treat the cells and incubate for a predetermined time (e.g., 2, 4, 8, 12, or 24 hours) to determine the degradation kinetics.[9]

3. Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.[7]

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.[7]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5][7]

4. Protein Quantification:

-

Transfer the supernatant (cell lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]

5. Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.[8]

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.[8]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7][8]

6. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

7. Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]

-

Wash the membrane three times with TBST for 5-10 minutes each.